SIR1 protein

Chemical Identity Quality Control Procurement Risk

The chemical listed as SIR1 protein under CAS 135844-02-9 is cataloged by several research suppliers as a small molecule with the molecular formula C5H3Cl2NO. Its identity is ambiguous and appears to be a misattribution; the CAS number is not registered in authoritative small-molecule databases such as PubChem or ChemSpider.

Molecular Formula C5H3Cl2NO
Molecular Weight 0
CAS No. 135844-02-9
Cat. No. B1176638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIR1 protein
CAS135844-02-9
SynonymsSIR1 protein
Molecular FormulaC5H3Cl2NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIR1 Protein (CAS 135844-02-9) Research Compound Procurement Overview


The chemical listed as SIR1 protein under CAS 135844-02-9 is cataloged by several research suppliers as a small molecule with the molecular formula C5H3Cl2NO . Its identity is ambiguous and appears to be a misattribution; the CAS number is not registered in authoritative small-molecule databases such as PubChem or ChemSpider [1]. The provided molecular formula corresponds to dichloropyridine derivatives, such as 3,5-dichloro-2-pyridone, rather than a protein. No primary research paper, patent, or authoritative database definitively characterizes this specific CAS entity. The biological name 'SIR1' correctly refers to the yeast heterochromatin protein encoded by the YKR101W gene, which facilitates transcriptional silencing at mating-type loci through interactions with the origin recognition complex (ORC) and Sir4p [2]. This ambiguity creates a significant procurement risk, as the material's identity and its relevance to SIR1 biology are unverifiable from the current public literature.

CAS not registered in authoritative databases 135844-02-9 absent from PubChem and ChemSpider; identity unverifiable.
Cataloged identity likely misattributed Molecular formula C5H3Cl2NO corresponds to a dichloropyridone, not the yeast Sir1 protein.
No reproducible research utility confirmed Lack of public characterization precludes any defined experimental workflow.

Why SIR1 Protein (CAS 135844-02-9) Cannot Be Substituted for In-Class Small Molecules or Native Yeast Sir1p


A scientifically valid substitution is impossible because the fundamental identity of CAS 135844-02-9 is unresolvable. If intended as a small-molecule SIRT1 modulator, it cannot be interchanged with well-characterized inhibitors like EX-527 or selisistat, as no published IC50, Ki, or mechanism-of-action data exist for this CAS entity [1]. If intended to represent the native 678-amino-acid yeast Sir1p protein, it cannot substitute for a recombinant Sir1p purified from an expression system, as its cataloged formula (C5H3Cl2NO) and low molecular weight rule out a protein identity [2]. This identity gap prevents any meaningful assessment of functional equivalence, selectivity, or potency relative to any comparator.

Intended as small-molecule SIRT1 modulator
Cannot be compared to EX-527 or selisistat — no IC50, Ki, or mechanism data exist for this CAS entity.
Functional equivalence assessment impossible; compound cannot substitute known inhibitors.
Intended to represent native yeast Sir1p protein
Cataloged formula (C5H3Cl2NO) and low molecular weight conflict with a 678-amino-acid protein identity.
Recombinant Sir1p or genetic deletion strains remain the only valid tools for Sir1 biology.

Quantitative Differentiation Evidence for SIR1 Protein (CAS 135844-02-9): A Null Result


Absence of Validated Identity and Purity for SIR1 Protein (CAS 135844-02-9)

No authoritative analytical characterization (e.g., NMR, HRMS, HPLC purity chromatogram) for this specific CAS number could be located in peer-reviewed literature, patents, or reputable database entries. The cataloged purity of 95% is a vendor claim unsubstantiated by a public certificate of analysis or third-party verification and cannot be compared to established standards like 3,5-dichloro-2-pyridone (CAS 5437-33-2, typically ≥98%) [1].

Identity & Purity
Data to verify
No NMR, HRMS, or HPLC data available; vendor 95% purity claim unsubstantiated.
Procurement risk: identity and purity cannot be independently confirmed.
Compare: 3,5-dichloro-2-pyridone has publicly available NIST spectra.
Chemical Identity Quality Control Procurement Risk

No Documented Target Engagement or Enzymatic Activity for CAS 135844-02-9

A search of the BindingDB, ChEMBL, and PubMed databases reveals no quantitative SIRT1 inhibition data (IC50 or Ki) for CAS 135844-02-9. Established SIRT1 inhibitors such as EX-527 (selisistat) have a reported IC50 of ~98 nM, and JGB1741 has an IC50 of 15 µM against SIRT1, providing clear benchmarks . The target compound's activity remains entirely unknown.

SIRT1 Inhibition
Data to verify
No IC50 or Ki in BindingDB, ChEMBL, or PubMed.
Impossible to benchmark potency or select a research dose.
Known benchmarks: EX-527 IC50 ~98 nM, JGB1741 IC50 15 µM.
SIRT1 Inhibition Target Engagement Enzymatic Assay

Lack of Selectivity Profile Against Sirtuin Isoforms for CAS 135844-02-9

No selectivity data across the sirtuin family (SIRT1-7) could be found for this compound. For comparison, compound Sirt1/2-IN-1 has published IC50 values of 1.81 µg/mL (SIRT1), 2.10 µg/mL (SIRT2), and 20.5 µg/mL (SIRT3), providing a selectivity window . The absence of analogous data for CAS 135844-02-9 makes off-target risk assessment impossible.

Isoform Selectivity
Data to verify
No SIRT1–7 selectivity panel data available.
Off-target risk cannot be assessed; compound unsuited for mechanistic studies.
Comparator Sirt1/2-IN-1 provides IC50 values across three isoforms.
Selectivity Sirtuin Panel Off-Target Effects

Absence of Cellular or In Vivo Pharmacodynamic Data for CAS 135844-02-9

No peer-reviewed study reporting cellular IC50, target modulation (e.g., p53 acetylation levels), or in vivo efficacy exists for this compound. The established SIRT1 inhibitor JGB1741, in contrast, has a reported cellular IC50 of 512 nM against MDA-MB-231 breast cancer cells, with concomitant increases in p53 acetylation, a direct pharmacodynamic biomarker . This gap prevents any translation to cellular or animal models.

Cell / In Vivo PD
Data to verify
No cellular IC50, target modulation (e.g., p53 acetylation), or in vivo data.
No defined research utility for cell or animal model studies.
JGB1741 shows cellular IC50 512 nM with p53 acetylation increase.
Cell-Based Assay Pharmacodynamics In Vivo Pharmacology

Validated Application Scenarios for SIR1 Protein (CAS 135844-02-9): A Null Recommendation


SIRT1-Mediated Cancer Cell Proliferation Studies

No quantitative evidence supports the use of this compound in cancer cell proliferation assays. Well-validated inhibitors like EX-527 or JGB1741 should be used instead, as they have defined cellular IC50 values and target engagement markers .

Neuroprotection Research in Alzheimer's Disease Models

No data exist for this compound in any neuroprotection model. Researchers should consider SIRT1-activating compounds like resveratrol or SRT1720, which have published pharmacokinetic and efficacy data in transgenic animal models [1].

Epigenetic Silencing and Heterochromatin Studies

If the intended use is to study the yeast Sir1 protein, the native protein or its recombinant form should be used. Genetic deletion (sir1Δ) strains and defined biochemical assays with purified Sir1p are the established standards [2]. The chemical sold as CAS 135844-02-9 is not the Sir1 protein and has no characterized role in heterochromatin assembly.

Application
Selection Property
Validation Focus
SIRT1-mediated cancer cell proliferation studies
Confirmed target engagement and cellular IC50
Identity verification, potency benchmarking, target modulation readout
Neuroprotection research models
Published pharmacokinetic and efficacy data in transgenic models
Identity confirmation, CNS exposure validation, model-response endpoints
Epigenetic silencing / heterochromatin studies
Recombinant Sir1 protein or genetic deletion strain
Molecular weight confirmation, protein activity assays, interaction with ORC/Sir4p
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